Dibutylamine

Beschreibung

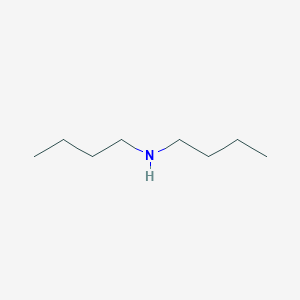

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVDAXLFBXTEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N, Array | |

| Record name | DI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1337 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6287-40-7 (hydrochloride), 71230-78-9 (phosphate[3:1]) | |

| Record name | Dibutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7024952 | |

| Record name | N-Butyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-butylamine appears as a yellow-colored liquid with a amine-like odor. Denser than water. Very corrosive, may burn skin, eyes, and mucous membranes. Flash point 125 °F. Combustible. Produce toxic oxides of nitrogen when burned. Used to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanamine, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1337 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

318 to 320 °F at 760 mmHg (NTP, 1992), 159-160 °C, 159 °C | |

| Record name | DI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1337 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 °F (NTP, 1992), 57 °C, 57 °C (open cup), 51.6 °C (open cup), 47 °C | |

| Record name | DI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1337 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (NTP, 1992), Sol in alcohol, Very sol in ether and ethanol; sol in acetone, 3500 mg/l in water @ 25 °C, Solubility in water, g/100ml: 0.35 (slightly soluble) | |

| Record name | DI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1337 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.759 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7601 @ 20 °C/4 °C, Density (at 20 °C): 0.76 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |

| Record name | DI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1337 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.46 (air= 1), Relative vapor density (air = 1): 4.5 | |

| Record name | DIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1337 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mmHg (USCG, 1999), 2.59 [mmHg], 2.59 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.27 | |

| Record name | DI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1337 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless | |

CAS No. |

111-92-2 | |

| Record name | DI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2194M2LA21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1337 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-76 to -74 °F (NTP, 1992), -60 to -59 °C, -59 °C | |

| Record name | DI-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-BUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1337 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dibutylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutylamine (DBA), a secondary amine with the chemical formula (C₄H₉)₂NH, is a versatile and important compound in various chemical and industrial applications. Its utility spans from being a corrosion inhibitor and a manufacturing intermediate for emulsifiers, to a flotation agent and a catalyst in vulcanization processes.[1] For professionals in research, science, and drug development, a thorough understanding of its chemical and physical properties is paramount for its safe handling, effective use in synthesis, and for predicting its behavior in various experimental and industrial settings. This technical guide provides a comprehensive overview of the core chemical and physical properties of dibutylamine, detailed experimental protocols for their determination, and a visualization of a key chemical reaction.

Chemical and Physical Properties

Dibutylamine is a colorless to yellow liquid characterized by a distinct amine-like or ammonia-like odor.[2][3] It is a flammable and corrosive compound, necessitating careful handling and storage.[2][4] The key physical and chemical properties of dibutylamine are summarized in the tables below for easy reference and comparison.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [2] |

| Molecular Weight | 129.24 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [2][3] |

| Odor | Amine-like, fishy, ammoniacal | [2][5] |

| CAS Number | 111-92-2 | [4] |

| IUPAC Name | N-butylbutan-1-amine | [2] |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Boiling Point | 159 °C to 161 °C | at 760 mmHg | [3][6] |

| Melting Point | -62 °C to -59 °C | [7][8] | |

| Density | 0.767 g/mL | at 25 °C | [3][6] |

| 0.759 g/cm³ | at 20 °C | [9] | |

| Flash Point | 40.5 °C to 47 °C | Closed Cup | [3][7] |

| 125 °F | Open Cup | [9] | |

| Solubility in Water | 3.8 g/L to 4.7 g/L | at 20-25 °C | [5][6] |

| Vapor Pressure | 1.9 mmHg to 2.59 mmHg | at 20-25 °C | [2][6] |

| Vapor Density | 4.46 (air = 1) | [2][6] | |

| Refractive Index | 1.417 to 1.4177 | at 20 °C | [2][3] |

| Autoignition Temp. | 260 °C to 312 °C | [3][5] | |

| logP (o/w) | 2.83 | [2] | |

| pKa | 11.25 | at 21 °C | [10] |

Experimental Protocols

Accurate determination of the physicochemical properties of dibutylamine is crucial for its application and safety. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology (based on ASTM D1120):

A suitable method for determining the boiling point of dibutylamine is based on the principles outlined in ASTM D1120 "Standard Test Method for Boiling Point of Engine Coolants".

-

Apparatus: A round-bottom flask of appropriate size, a heating mantle, a condenser, a calibrated thermometer, and boiling chips.

-

Procedure: a. Place a measured volume of dibutylamine into the round-bottom flask along with a few boiling chips to ensure smooth boiling. b. Assemble the distillation apparatus with the flask securely placed in the heating mantle and the condenser attached vertically. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. c. Begin heating the flask gently with the heating mantle. d. As the liquid heats, vapors will rise and begin to condense on the thermometer bulb. e. The temperature will stabilize at the boiling point of the liquid. Record the temperature at which the liquid is boiling and there is a continuous condensation of vapor on the thermometer. f. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. Since dibutylamine is a liquid at room temperature, its melting point is determined by cooling the substance until it freezes and then gently warming it to observe the melting temperature.

Methodology:

-

Apparatus: A small test tube, a cooling bath (e.g., dry ice/acetone), a calibrated low-temperature thermometer or thermocouple, and a stirring rod.

-

Procedure: a. Place a small sample of dibutylamine in the test tube. b. Immerse the test tube in the cooling bath, stirring the sample gently with the thermometer or stirring rod. c. Observe the temperature at which the liquid solidifies (freezing point). d. Remove the test tube from the cooling bath and allow it to warm up slowly at room temperature. e. The temperature at which the solid begins to melt and the temperature at which the last crystal disappears is recorded as the melting point range. For a pure substance, this range should be narrow.

Determination of Density

Density is the mass of a substance per unit volume. It is an important physical property that can be used to identify a substance and to determine its purity.

Methodology (using a pycnometer):

-

Apparatus: A pycnometer (a glass flask with a precise volume), a calibrated analytical balance, and a constant temperature water bath.

-

Procedure: a. Clean and dry the pycnometer thoroughly and determine its mass (m₁). b. Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. c. Adjust the volume of the water to the pycnometer's calibration mark and weigh it (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer is the mass of the water divided by the known density of water at that temperature. d. Empty and dry the pycnometer. e. Fill the pycnometer with dibutylamine, bring it to the same constant temperature, adjust the volume to the calibration mark, and weigh it (m₃). f. The mass of the dibutylamine is (m₃ - m₁). g. The density of dibutylamine is calculated by dividing its mass by the volume of the pycnometer.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter.

Methodology (based on ASTM D93 - Pensky-Martens Closed Cup Tester):

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid that has openings for a thermometer, a stirrer, and an ignition source.

-

Procedure: a. Pour the sample of dibutylamine into the test cup up to the marked level. b. Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring. c. At regular temperature intervals, apply the test flame by dipping it into the vapor space of the cup through the opening in the lid. d. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

Chemical Reactivity and Signaling Pathways

Dibutylamine, as a secondary amine, exhibits characteristic reactivity. It is a weak base and reacts with acids to form salts. One of the most significant reactions from a toxicological and regulatory perspective, particularly in the context of drug development, is its reaction with nitrosating agents to form N-nitrosodibutylamine, a potential carcinogen.

N-Nitrosation of Dibutylamine

The formation of N-nitrosamines from secondary amines like dibutylamine can occur in the presence of nitrite (B80452) salts under acidic conditions. This reaction is of concern in the pharmaceutical industry as it can lead to the formation of genotoxic impurities in drug products.

The simplified reaction pathway is as follows:

-

In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

-

Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.

-

The lone pair of electrons on the nitrogen atom of dibutylamine attacks the electrophilic nitrogen of the nitrosating agent.

-

Subsequent deprotonation leads to the formation of N-nitrosodibutylamine.

Below is a Graphviz diagram illustrating this reaction pathway.

Caption: Reaction pathway for the N-nitrosation of dibutylamine.

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of dibutylamine. The tabulated data offers a quick and accessible reference for laboratory and industrial applications. The outlined experimental protocols, based on standard methodologies, provide a framework for the accurate determination of these properties. The visualization of the N-nitrosation reaction highlights a key area of chemical reactivity relevant to safety and regulatory considerations in drug development and other fields. A thorough understanding of these fundamental characteristics is crucial for the safe and effective utilization of dibutylamine in scientific research and industrial processes.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Dibutylamine synthesis - chemicalbook [chemicalbook.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chemhaven.org [chemhaven.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. mt.com [mt.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Investigation of the Formaldehyde-Catalyzed NNitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using Dibutylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dibutylamine from Butanol and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dibutylamine from butanol and ammonia (B1221849), a core process in industrial organic chemistry. Dibutylamine is a versatile chemical intermediate with applications in the manufacturing of rubber accelerators, corrosion inhibitors, emulsifiers, dyes, and pesticides.[1] This document details the fundamental reaction pathways, catalytic systems, and experimental protocols, supported by quantitative data and process visualizations to facilitate laboratory and pilot-scale production.

Core Reaction and Mechanism

The synthesis of dibutylamine from butanol and ammonia proceeds via a reductive amination pathway. This process typically involves the catalytic dehydrogenation of butanol to butyraldehyde (B50154), which then reacts with ammonia to form an imine intermediate. The subsequent hydrogenation of this imine yields dibutylamine. The overall reaction can be summarized as follows:

2 CH₃CH₂CH₂CH₂OH + NH₃ → (CH₃CH₂CH₂CH₂)₂NH + 2 H₂O

The reaction mechanism involves several equilibrium steps. The initial dehydrogenation of butanol to butyraldehyde is a key rate-limiting step. The butyraldehyde then undergoes condensation with ammonia to form butylamine, which can further react with another molecule of butyraldehyde to form a secondary imine. Hydrogenation of these imine intermediates leads to the formation of primary (butylamine), secondary (dibutylamine), and tertiary (tributylamine) amines. Controlling the reaction conditions and catalyst selection is crucial to maximize the selectivity towards the desired dibutylamine product. The presence of hydrogen is often necessary to facilitate the hydrogenation of the imine and to maintain catalyst activity.[2]

Catalytic Systems

The choice of catalyst is paramount in directing the selectivity of the amination reaction. Two primary methods are prevalent in industrial synthesis:

-

High-Temperature/Pressure Catalysis: This method involves passing butanol and ammonia over alumina (B75360) or silica (B1680970) catalysts at temperatures of 300-500°C and under pressure.[3]

-

Catalytic Dehydrogenation: This approach utilizes dehydrogenation catalysts, such as those based on nickel, cobalt, or copper, often in the presence of hydrogen.[3]

Raney® Nickel is a frequently employed catalyst due to its high activity in hydrogenation and alcohol amination.[4] Cobalt-based catalysts have also been shown to be effective, with studies indicating that well-dispersed metallic Co⁰ nanoparticles promote selective C-N bond formation.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the amination of butanols, providing a comparative overview of different catalytic systems and reaction conditions.

| Catalyst | Alcohol | Temperature (°C) | Pressure (bar) | Molar Ratios (NH₃/Alcohol/H₂) | Butanol Conversion (%) | Dibutylamine Selectivity/Yield (%) | Reference |

| Alumina/Silica | n-Butanol | 300-500 | High Pressure | Not Specified | Not Specified | Not Specified | [3] |

| Dehydrogenation Catalyst | n-Butanol | Not Specified | Not Specified | With H₂ | Not Specified | Not Specified | [3] |

| Vanadium-modified Raney® Ni | Isobutanol | 240 | 13 | 1.7 / 1 / 3.23 | 92 | 72 (Yield) | [5] |

| Cobalt (unspecified) | 1-Butanol | 140 | 1 | 7 / 1 / - | Variable | Variable (focus on primary amine) | [6] |

| Ni/Al₂O₃ | n-Butanol | Not Specified | Not Specified | Not Specified | Not Specified | Compared with Pd/Al₂O₃ | [2] |

Note: Data for direct dibutylamine synthesis is limited in publicly available literature; some data is for similar reactions (isobutanol) or focuses on the primary amine product.

Experimental Protocols

The following protocols are synthesized from methodologies reported for similar alcohol amination reactions and represent a general procedure for the laboratory or pilot-plant scale synthesis of dibutylamine.

Catalyst Preparation and Activation (Example: Raney® Nickel)

-

Leaching: A nickel-aluminum alloy is treated with a concentrated sodium hydroxide (B78521) solution to selectively leach out the aluminum, creating a porous nickel catalyst.

-

Washing: The prepared Raney® Nickel is washed repeatedly with deionized water until the washings are neutral to remove residual sodium hydroxide and aluminates.

-

Solvent Exchange: The water is displaced by washing the catalyst with a solvent compatible with the reaction, such as butanol or a high-boiling point alcohol (e.g., t-amyl alcohol).

Dibutylamine Synthesis in a High-Pressure Autoclave

-

Reactor Charging: A high-pressure autoclave reactor is charged with butanol and the activated catalyst (e.g., Raney® Nickel). The catalyst loading is typically in the range of 5-10% by weight of the alcohol.

-

Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen if it is used as a co-reactant.

-

Ammonia Introduction: Liquid ammonia is charged into the reactor to the desired molar ratio relative to butanol.

-

Reaction Conditions: The reactor is heated to the target temperature (e.g., 120-240°C) and pressurized with hydrogen to the desired pressure (e.g., 7-50 bar). The reaction mixture is stirred vigorously for a specified duration (e.g., 18 hours).

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered to remove the catalyst. The catalyst can be washed with a solvent to recover any adsorbed product.

-

Product Isolation and Purification: The crude product mixture, containing dibutylamine, unreacted butanol, butylamine, tributylamine, and water, is subjected to purification.

Product Purification

-

Distillation: Fractional distillation is the primary method for separating the components of the reaction mixture based on their boiling points.

-

Extraction: Liquid-liquid extraction can be employed to separate the amines from unreacted alcohol and water. For instance, the mixture can be treated with a mineral acid to form amine salts, which are water-soluble. The aqueous layer containing the amine salts is then separated from the organic layer containing the alcohol. The amines are subsequently liberated by treatment with a base (e.g., sodium hydroxide) and can be further purified by distillation.[7]

Process Workflow Visualization

This technical guide provides a foundational understanding of the synthesis of dibutylamine from butanol and ammonia. For specific applications, further optimization of catalysts and reaction conditions may be necessary to achieve desired yields and selectivity.

References

- 1. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dibutylamine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. US2180006A - Process for the separation and refining of amines - Google Patents [patents.google.com]

Dibutylamine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of dibutylamine, a secondary amine with significant applications in organic synthesis and as an intermediate in the manufacturing of various commercial products. This document summarizes its core chemical data, presents its molecular structure, and offers a detailed table of its physical and chemical properties.

Core Chemical Identity

Dibutylamine, also known as di-n-butylamine or N-butyl-1-butanamine, is an organic compound classified as a secondary amine.[1] It consists of a central nitrogen atom bonded to two n-butyl groups. Its chemical structure and properties make it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals.[2][3]

Molecular Formula and Weight

The chemical formula for dibutylamine is C8H19N .[1][4][5] Its linear formula can be represented as (CH3CH2CH2CH2)2NH.[1] Based on its atomic composition, the molecular weight of dibutylamine is approximately 129.24 g/mol .[1]

Physicochemical Properties

Dibutylamine is a colorless to yellow liquid with a characteristic amine-like or fishy odor.[1][4] It is a flammable and corrosive compound that should be handled with appropriate safety precautions.[1][4] A comprehensive summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C8H19N | - |

| Molecular Weight | 129.24 | g/mol |

| Appearance | Colorless to yellow liquid | - |

| Odor | Amine-like, fishy | - |

| Boiling Point | 159 - 161 | °C |

| Melting Point | -62 to -61.9 | °C |

| Density | 0.767 | g/mL at 25 °C |

| Solubility in Water | 4.7 | g/L |

| Flash Point | 40 - 47 | °C |

| Autoignition Temperature | 260 | °C |

Data compiled from multiple sources.[1][4][6][7]

Molecular Structure Visualization

The structural arrangement of dibutylamine is crucial for understanding its reactivity and interactions. The following diagram, generated using the DOT language, illustrates the connectivity of atoms within the dibutylamine molecule.

Caption: Molecular structure of Dibutylamine (C8H19N).

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above can be found in standard chemical handbooks and databases such as the Handbook of Chemistry and Physics and PubChem. These methods typically involve techniques like gas chromatography-mass spectrometry (GC-MS) for purity and identification, differential scanning calorimetry (DSC) for melting and boiling points, and densitometry for density measurements. For safety and handling protocols, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. Di-n-butylamine, 98+% | Fisher Scientific [fishersci.ca]

- 4. Dibutylamine - Wikipedia [en.wikipedia.org]

- 5. productcatalog.eastman.com [productcatalog.eastman.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Dibutylamine | 111-92-2 [chemicalbook.com]

An In-depth Technical Guide to Dibutylamine: Physical Properties, Experimental Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of dibutylamine, detailed experimental methodologies for determining its boiling and melting points, and a summary of its applications relevant to research and development.

Physicochemical Properties of Dibutylamine

Dibutylamine, also known as di-n-butylamine, is a secondary amine with the chemical formula (CH₃CH₂CH₂CH₂)₂NH. It is a colorless to yellow liquid with a characteristic amine-like or fishy odor.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [2] |

| Molecular Weight | 129.24 g/mol | [2][3] |

| Boiling Point | 159 °C to 161 °C at 760 mmHg | [4][5][6] |

| Melting Point | -62 °C to -61.9 °C | [1][4][5][6] |

| Density | 0.767 g/mL at 25 °C | [5][6] |

| Vapor Pressure | 1.9 mmHg at 20 °C | [5] |

| Flash Point | 40.5 °C (closed cup) | [5] |

| Autoignition Temperature | 260 °C | [4][6] |

| Solubility in Water | 3.8 g/L at 20 °C | [5] |

| Refractive Index | 1.417 at 20 °C | [5] |

| CAS Number | 111-92-2 | [4][7] |

Experimental Protocols for Boiling and Melting Point Determination

Accurate determination of boiling and melting points is crucial for the characterization and purity assessment of chemical compounds. Standardized methods from pharmacopeias and standards organizations provide reliable protocols.

2.1. Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[8] The United States Pharmacopeia (USP) chapter <741> provides detailed procedures.[4][9]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range.

Apparatus:

-

Melting point apparatus with a heating block or oil bath

-

Calibrated thermometer or temperature sensor

-

Glass capillary tubes (typically 0.8-1.2 mm internal diameter)[4][9]

Procedure (summary of USP <741> Class Ia):

-

Sample Preparation: The sample must be completely dry and finely powdered.

-

Capillary Tube Filling: A small amount of the powdered sample is introduced into a capillary tube and packed to a height of 2.5-3.5 mm.[9]

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a constant, slow rate (e.g., 1 °C/minute) near the expected melting point.[9]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

-

Purity Indication: A narrow melting range is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[6]

2.2. Boiling Point Determination (Micro-Reflux Method)

For liquid samples, the boiling point can be determined using a micro-reflux method, which is suitable for small sample volumes.

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the refluxing liquid is measured.

Apparatus:

-

Heating block or oil bath

-

Small test tube or vial

-

Calibrated thermometer or temperature sensor

-

Boiling chips or a small stir bar to ensure smooth boiling

Procedure:

-

Sample Preparation: Place a small volume (e.g., 0.5 mL) of the liquid sample into a test tube with a boiling chip or stir bar.

-

Apparatus Setup: Clamp the test tube in the heating block. Position the thermometer so that the bulb is just above the surface of the liquid.

-

Heating: Heat the sample gently. As the liquid boils, a ring of condensing vapor will be visible on the walls of the test tube. Adjust the thermometer so that the bulb is at the level of this reflux ring.

-

Measurement: The stable temperature reading on the thermometer at the reflux ring corresponds to the boiling point of the liquid. It is important to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical substance.

Caption: A flowchart illustrating the key steps in determining the melting and boiling points of a chemical substance.

Applications of Dibutylamine in Research and Development

Dibutylamine is a versatile chemical intermediate with a wide range of applications in various industries, including pharmaceuticals and agrochemicals.[7][10] Its utility in a research and drug development context primarily stems from its role as a building block and catalyst in organic synthesis.

-

Pharmaceutical Intermediate: Dibutylamine is used in the synthesis of various active pharmaceutical ingredients (APIs).[3] It can serve as a precursor for more complex molecules and is used in the production of compounds with potential therapeutic activity.[6]

-

Solubilizing Agent: In pharmaceutical formulations, it can be used to enhance the solubility of poorly soluble active ingredients, thereby improving their bioavailability.[3]

-

Corrosion Inhibitor: Its properties as a corrosion inhibitor make it useful in protecting metallic equipment and in various industrial processes.[1][4][10]

-

Rubber Vulcanization Accelerator: It is a key component in the synthesis of accelerators used in the rubber industry, such as dithiocarbamates.[4][7]

-

Catalyst: Dibutylamine can act as an efficient organocatalyst in various chemical reactions, including the synthesis of pharmacologically relevant heterocyclic compounds like pyranopyrimidine derivatives.[6]

-

Synthesis of Fine Chemicals: It is a crucial intermediate in the production of emulsifiers, dyes, pesticides, and other fine chemicals.[4][8][10]

Visualization of Dibutylamine Applications

The following diagram provides a summary of the major application areas for dibutylamine.

Caption: A diagram illustrating the diverse applications of dibutylamine in various sectors.

References

- 1. Dibutylamine - Wikipedia [en.wikipedia.org]

- 2. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Di-N-butylamine Dealer and Distributor | Di-N-butylamine Supplier | Di-N-butylamine Stockist | Di-N-butylamine Importers [multichemindia.com]

- 4. nbinno.com [nbinno.com]

- 5. tceq.texas.gov [tceq.texas.gov]

- 6. 二正丁胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. products.basf.com [products.basf.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Di-N-Butylamine | Eastman [eastman.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of Dibutylamine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of dibutylamine, a secondary aliphatic amine. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and purification processes. This guide synthesizes available quantitative data, outlines experimental methodologies for solubility determination, and illustrates the key factors governing its behavior in various media.

Principles of Dibutylamine Solubility

Dibutylamine [(CH₃CH₂CH₂CH₂)₂NH] is a secondary amine composed of a polar amine group and two nonpolar n-butyl chains. Its solubility is governed by a balance of intermolecular forces:

-

Hydrogen Bonding: The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. The presence of a hydrogen atom on the nitrogen (N-H) also allows it to act as a hydrogen bond donor. This capacity for hydrogen bonding is the primary reason for its limited solubility in protic solvents like water.[1][2][3]

-

Hydrophobic Character: The two butyl groups create a significant nonpolar, hydrophobic region in the molecule. As the size of these alkyl chains increases, the hydrophobic character dominates, leading to a decrease in water solubility.[1][4][5] Generally, aliphatic amines with more than six carbon atoms exhibit significantly reduced water solubility.[1][2]

-

"Like Dissolves Like" Principle: Dibutylamine's predominantly nonpolar nature explains its high solubility in many organic solvents.[3] It readily dissolves in solvents with similar low polarity, such as hydrocarbons, ethers, and alcohols.[3][4][6]

-

Basicity: As a weak base, dibutylamine reacts with acids to form protonated ammonium (B1175870) salts [R₂NH₂⁺]. These ionic salts are significantly more polar and, consequently, more soluble in water. This property is often exploited for separation and purification from non-basic compounds.[1][2]

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for dibutylamine in water and its miscibility with various organic solvents.

Table 1: Solubility of Dibutylamine in Water

| Solubility Value | Temperature | Reference |

|---|---|---|

| 3.8 g/L | 20 °C | [7] |

| 3.5 g/L (3500 mg/L) | 25 °C | [8] |

| 0.35 g/100 mL | Not Specified |[8] |

Table 2: Solubility of Dibutylamine in Organic Solvents

| Solvent | Solubility / Miscibility | Reference |

|---|---|---|

| Alcohol | Soluble / Miscible | [6][8] |

| Acetone | Soluble | [6][8] |

| Benzene | Soluble | [4][6] |

| Ether | Soluble / Very Soluble | [4][8] |

| (R,S)-2,3-butanediol | Miscible | [9] |

| 1,2-diacetoxyethane | Miscible | [9] |

| 1,2-propanediol | Miscible | [9] |

| 1,3-propanediol | Miscible | [9] |

| 2-butoxyethanol | Miscible | [9] |

| 2-ethoxyethanol | Miscible | [9] |

| 2-chloroethanol (B45725) | Miscible |[9] |

Factors Influencing Solubility: A Logical Overview

The interplay between dibutylamine's structural features and the solvent's properties determines its solubility. The following diagram illustrates these relationships.

Experimental Protocol for Solubility Determination

The determination of liquid-liquid solubility requires a precise and controlled methodology to ensure accurate and reproducible results. The analytical method, often referred to as the "flask method," is a standard approach.

Objective: To determine the saturation solubility of dibutylamine in a given solvent at a constant temperature and pressure.

Materials:

-

High-purity dibutylamine (>99.5%)

-

High-purity solvent (e.g., HPLC grade)

-

Temperature-controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with septa)

-

Syringes and filters

-

Analytical balance

-

Appropriate analytical instrument (e.g., Gas Chromatograph (GC) with a suitable detector, or equipment for acid-base titration)

Methodology:

-

Preparation of Mixtures:

-

Add a measured volume of the solvent to several sealed vials.

-

Add an excess amount of dibutylamine to each vial to ensure that a second phase (undissolved dibutylamine) is clearly visible. This confirms that the solvent is saturated.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 20 °C or 25 °C).

-

Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached between the two liquid phases.[10] The required time should be determined empirically by taking measurements at different time points until the concentration in the solvent phase remains constant.

-

-

Phase Separation & Sampling:

-

Stop the agitation and allow the vials to rest in the temperature bath for several hours (e.g., 12-24 hours) to ensure complete separation of the two liquid layers.

-

Carefully withdraw a known volume of the clear, saturated solvent phase using a syringe. Avoid disturbing the interface or drawing any of the undissolved dibutylamine phase. A filter may be used on the syringe to remove any micro-droplets.

-

-

Analysis:

-

Quantify the concentration of dibutylamine in the collected sample.

-

For Titration: Dilute the sample in a suitable solvent and titrate with a standardized solution of a strong acid (e.g., HCl) using an appropriate indicator or a pH meter to determine the endpoint.

-

For Chromatography (GC): Prepare a series of calibration standards of dibutylamine in the solvent. Dilute the collected sample to fall within the calibration range and analyze it alongside the standards to determine its concentration.

-

-

-

Data Reporting:

-

Calculate the solubility from the analytical results and express it in standard units, such as grams per liter (g/L) or moles per kilogram (mol/kg) of the solvent.

-

Report the precise temperature at which the measurement was conducted.

-

The following diagram illustrates this experimental workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. byjus.com [byjus.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dibutylamine [stenutz.eu]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the 1H NMR Spectrum of Dibutylamine in CDCl3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of dibutylamine when dissolved in deuterated chloroform (B151607) (CDCl3). It details the expected chemical shifts, multiplicities, and coupling constants, alongside a standard experimental protocol for acquiring such a spectrum.

Spectral Data Summary

The 1H NMR spectrum of dibutylamine exhibits three distinct signals corresponding to the different proton environments in the molecule. The quantitative data for these signals are summarized in the table below.

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H-1' | ~ 0.92 | Triplet (t) | 6H | ~ 7.3 |

| H-2', H-3' | ~ 1.25 - 1.56 | Multiplet (m) | 8H | - |

| H-4' | ~ 2.59 | Triplet (t) | 4H | ~ 7.1 |

| NH | ~ 0.8 (variable) | Broad Singlet (br s) | 1H | - |

Note: The chemical shift of the N-H proton is highly variable and depends on factors such as concentration and the presence of trace amounts of water or acid in the solvent. It often appears as a broad singlet and may sometimes be difficult to observe.

Detailed Spectral Analysis

The structure of dibutylamine gives rise to the observed 1H NMR spectrum. The symmetry of the molecule results in chemically equivalent protons on both butyl chains.

-

H-1' (δ ~ 0.92 ppm): The protons of the two terminal methyl (CH3) groups are the most shielded and therefore appear at the lowest chemical shift. This signal is split into a triplet by the two adjacent protons on C-2', with a typical coupling constant of approximately 7.3 Hz.

-

H-2' and H-3' (δ ~ 1.25 - 1.56 ppm): The protons on the C-2' and C-3' methylene (B1212753) (CH2) groups are in a more complex environment. The H-2' protons are coupled to the H-1' and H-3' protons, and the H-3' protons are coupled to the H-2' and H-4' protons. This results in overlapping multiplets in this region of the spectrum.

-

H-4' (δ ~ 2.59 ppm): The protons on the C-4' methylene (CH2) groups are adjacent to the electron-withdrawing nitrogen atom, which deshields them, causing their signal to appear at a higher chemical shift compared to the other methylene groups.[1] This signal is split into a triplet by the two adjacent protons on C-3', with a coupling constant of approximately 7.1 Hz.[1]

-

NH (δ ~ 0.8 ppm, variable): The proton attached to the nitrogen atom has a chemical shift that can vary significantly due to hydrogen bonding and exchange with other labile protons (like water). It typically appears as a broad singlet and does not show coupling to adjacent protons due to rapid exchange.

Logical Relationship of Protons and Signals

The following diagram illustrates the structure of dibutylamine and the correspondence between the distinct proton environments and their signals in the 1H NMR spectrum.

Caption: Structure of Dibutylamine and its corresponding 1H NMR signals.

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum of dibutylamine in CDCl3.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of dibutylamine directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the dibutylamine.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

| Parameter | Value | Rationale |

| Pulse Program | zg30 or zg | A standard single 30° or 90° pulse experiment is sufficient. |

| Solvent | CDCl3 | Standard solvent for non-polar to moderately polar organic compounds. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Spectral Width (SW) | ~12-16 ppm | Sufficient to cover the typical chemical shift range for organic molecules. |

| Number of Scans (NS) | 8 - 16 | Adequate to achieve a good signal-to-noise ratio for a sample of this concentration. |

| Acquisition Time (AQ) | 3 - 4 s | Allows for good digital resolution. |

| Relaxation Delay (D1) | 1 - 2 s | A short delay is often sufficient for qualitative 1H NMR. For quantitative analysis, a longer delay (5 x T1) would be necessary. |

| Receiver Gain (RG) | Auto-adjusted | The instrument will typically set the optimal receiver gain. |

4.3. Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual CHCl3 signal at 7.26 ppm.

-

Integration: The area under each signal is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Experimental Workflow

The following diagram outlines the workflow for obtaining and analyzing the 1H NMR spectrum of dibutylamine.

Caption: Workflow for 1H NMR analysis of Dibutylamine.

References

In-Depth Technical Guide: 13C NMR Spectral Analysis of Dibutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for dibutylamine. The information is intended to support researchers and professionals in the fields of chemical analysis, drug development, and materials science by offering detailed spectral data, experimental protocols, and a structural correlation of the spectral peaks.

Introduction to Dibutylamine

Dibutylamine, also known as N-butylbutan-1-amine, is a secondary amine with the chemical formula C8H19N.[1][2] It is a colorless to yellow liquid with a characteristic amine-like odor.[1] Dibutylamine finds applications as a corrosion inhibitor, in the manufacture of emulsifiers, and as a flotation agent.[2] Understanding its molecular structure and purity is crucial for its various industrial and research applications, and 13C NMR spectroscopy is a powerful analytical technique for this purpose.

13C NMR Spectral Data

The 13C NMR spectrum of dibutylamine provides insights into the electronic environment of each carbon atom in the molecule. Due to the symmetry of the molecule, where two identical butyl chains are attached to a central nitrogen atom, the four carbon atoms of one butyl chain are chemically equivalent to the corresponding four carbon atoms of the other chain. This results in a simplified spectrum with four distinct signals.

The chemical shifts for each carbon atom are influenced by their proximity to the electronegative nitrogen atom. Carbons directly bonded to the nitrogen (α-carbons) are the most deshielded and thus appear at the highest chemical shift (downfield). The deshielding effect of the nitrogen atom diminishes with increasing distance along the carbon chain.[3]

The following table summarizes the 13C NMR chemical shifts for dibutylamine, recorded in deuterated chloroform (B151607) (CDCl3).

| Carbon Atom | Chemical Shift (ppm) |

| C1 (α-carbon) | 48.9 |

| C2 (β-carbon) | 32.5 |

| C3 (γ-carbon) | 20.5 |

| C4 (δ-carbon) | 14.0 |

Solvent: Chloroform-d (CDCl3) Reference: Tetramethylsilane (TMS)

Experimental Protocol

The acquisition of high-quality 13C NMR data is essential for accurate structural elucidation and purity assessment. Below is a detailed methodology for obtaining the 13C NMR spectrum of dibutylamine.

3.1. Sample Preparation

-

Sample: High-purity dibutylamine (≥99.5%) is used.

-

Solvent: Deuterated chloroform (CDCl3) is a common solvent for NMR analysis of non-polar to moderately polar organic compounds.[4]

-

Concentration: Approximately 50-100 mg of dibutylamine is dissolved in 0.5-0.7 mL of CDCl3 in a standard 5 mm NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is added as an internal reference standard for chemical shifts, with its signal set to 0.0 ppm.

3.2. NMR Spectrometer and Parameters

-

Instrument: A high-field NMR spectrometer, such as a Varian HA-100/Digilab FT-NMR-3 or equivalent, is utilized.[4]

-

Nucleus: 13C

-

Frequency: The spectrometer operates at a frequency appropriate for 13C NMR, typically ranging from 75 to 150 MHz depending on the magnetic field strength.

-

Acquisition Mode: Proton-decoupled (broadband decoupling) mode is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: A sufficient number of scans (e.g., 128 to 1024) are accumulated to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low (1.1%).

-

Relaxation Delay: A relaxation delay (D1) of 1-2 seconds is set between scans to allow for full relaxation of the carbon nuclei.

-

Temperature: The experiment is conducted at a constant temperature, typically 25 °C (298 K).

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Structural Assignment and Visualization

The chemical structure of dibutylamine and the assignment of the 13C NMR signals are illustrated in the following diagram. The numbering of the carbon atoms corresponds to the data presented in the table.

Caption: Molecular structure of dibutylamine with 13C NMR peak assignments.

References

FTIR and IR spectrum analysis of Dibutylamine

An In-depth Technical Guide to the FTIR and IR Spectrum Analysis of Dibutylamine

Introduction

Dibutylamine ((CH₃CH₂CH₂CH₂)₂NH), a secondary aliphatic amine, serves as a crucial intermediate in the synthesis of a variety of industrial and pharmaceutical compounds, including corrosion inhibitors, emulsifiers, and active pharmaceutical ingredients. Its chemical reactivity and physical properties are largely dictated by the presence of the secondary amine functional group and the associated butyl chains. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation. This guide provides a comprehensive overview of the FTIR and IR spectral analysis of dibutylamine, detailing experimental protocols, spectral interpretation, and key vibrational modes for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Key Vibrational Modes

The infrared spectrum of dibutylamine is characterized by the vibrational frequencies of its constituent chemical bonds. As a secondary amine, the most significant absorptions arise from the N-H and C-N bonds. Additionally, the butyl (C₄H₉) chains give rise to characteristic aliphatic C-H bond vibrations.

The primary vibrational modes for dibutylamine include:

-

N-H Stretching: Vibration of the bond between the nitrogen and hydrogen atoms.

-

C-H Stretching: Symmetric and asymmetric vibrations of the carbon-hydrogen bonds in the CH₂ and CH₃ groups.

-

C-N Stretching: Vibration of the carbon-nitrogen bonds.

-

N-H Bending: In-plane and out-of-plane bending (wagging) of the N-H bond.

-

C-H Bending: Scissoring and rocking motions of the methylene (B1212753) (CH₂) and methyl (CH₃) groups.

Experimental Protocol: FTIR Analysis of Liquid Dibutylamine

Acquiring a high-quality FTIR spectrum of a liquid sample like dibutylamine requires proper sample handling and instrument configuration. Attenuated Total Reflectance (ATR) is a common and convenient technique for liquid analysis.

Objective: To obtain the infrared absorption spectrum of liquid dibutylamine.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-